6-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)hexanoic acid
Beschreibung
6-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)hexanoic acid is a brominated organic compound with the molecular formula C14H11Br4NO4 and a molecular weight of 576.9 g/mol. This compound is characterized by the presence of a hexanoic acid chain attached to a tetrabrominated isoindoline-1,3-dione core. The compound’s structure and properties make it of interest in various scientific research fields.
Eigenschaften
Molekularformel |
C14H11Br4NO4 |
|---|---|
Molekulargewicht |
576.9 g/mol |
IUPAC-Name |
6-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)hexanoic acid |
InChI |
InChI=1S/C14H11Br4NO4/c15-9-7-8(10(16)12(18)11(9)17)14(23)19(13(7)22)5-3-1-2-4-6(20)21/h1-5H2,(H,20,21) |
InChI-Schlüssel |
SDZKCYILFRAAEE-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)O)CCN1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br |
Kanonische SMILES |
C(CCC(=O)O)CCN1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions to ensure selective bromination . Industrial production methods may involve multi-step synthesis processes with purification steps to achieve high purity of the final product.
Analyse Chemischer Reaktionen
6-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of less brominated or debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying bromine’s biological effects and interactions.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and anticancer activities, is ongoing.
Industry: It is used in the development of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form halogen bonds with target proteins, affecting their function and activity. The compound’s structure allows it to modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)hexanoic acid include:
6-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid: This compound has chlorine atoms instead of bromine, resulting in different chemical and biological properties.
N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4,5,6,7-tetrabromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: This compound has a thiazole ring and additional bromine atoms, making it structurally similar but functionally distinct.
The uniqueness of this compound lies in its specific bromination pattern and the presence of the hexanoic acid chain, which confer unique chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
